2-Oxabicyclo[2.2.2]octan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-6(2-4-7)9-5-7/h6H,1-5,8H2 |
InChI Key |
RMGNOCMBJZNUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Oxabicyclo 2.2.2 Octan 4 Amine and Its Core
Regioselective and Stereoselective Synthetic Pathways
The construction of the 2-oxabicyclo[2.2.2]octane core with precise control over the arrangement of substituents is a key challenge addressed by modern synthetic organic chemistry. Several powerful strategies have emerged to achieve this, each with its own advantages.
Iodocyclization of Precursor Alkenyl Alcohols for 2-Oxabicyclo[2.2.2]octane Core Formation
A prominent and scalable method for the synthesis of the 2-oxabicyclo[2.2.2]octane core involves the iodocyclization of specifically designed cyclohexane-containing alkenyl alcohols. nih.govresearchgate.netresearchgate.net This key step utilizes molecular iodine in acetonitrile (B52724) to effect the cyclization, yielding an iodo-substituted 2-oxabicyclo[2.2.2]octane derivative. nih.gov The synthesis often commences from a commercially available starting material like ketone 7, which can be converted to the necessary alkenyl alcohol precursor. nih.govresearchgate.net This method has proven to be scalable, with successful syntheses producing over 100 grams of the desired product in a single run. nih.govthieme-connect.com The resulting iodide is a versatile intermediate that can be further functionalized. nih.gov
The generality of this iodocyclization protocol has been explored with various substrates, demonstrating its utility in creating a library of 2-oxabicyclo[2.2.2]octane derivatives with different substitution patterns. nih.govresearchgate.net The reaction proceeds by treating an alkene with a combination of a lithium diisopropylamide (LDA) and acetaldehyde (B116499) to generate the intermediate alcohol, which then undergoes iodocyclization. nih.gov
Intramolecular Michael Addition Strategies in Bicyclic Synthesis
The intramolecular Michael addition represents another effective strategy for constructing bicyclic systems, including the 2-oxabicyclo[2.2.2]octane framework. nih.govucl.ac.uk This approach involves the conjugate addition of a nucleophile within the same molecule to an α,β-unsaturated carbonyl system, leading to the formation of a new ring. One reported synthesis of a 2-oxabicyclo[2.2.2]octane derivative utilized an intramolecular Michael addition as a key step in a six-step sequence starting from an ester. nih.gov However, this particular approach was noted to be limited to aromatic substituents. nih.gov More broadly, intramolecular Michael additions are a cornerstone in the synthesis of various bicyclic natural products and their analogs. nih.govbeilstein-journals.org
Alkylation-Based Approaches for Bridged Systems
Alkylation reactions have also been employed as a central strategy for the construction of the 2-oxabicyclo[2.2.2]octane core. nih.gov One of the earlier syntheses of this bicyclic system was a 15-step process that used alkylation as the key bond-forming reaction, starting from diethyl malonate. nih.gov The diversification of the 2-oxabicyclo[2.2.2]octane scaffold has also been achieved through alkylation with a wide range of aliphatic and heteroaromatic aldehydes. thieme-connect.com
Catalytic Stereoselective Routes (e.g., Ag(I)/Brønsted Acid Relay Catalysis)
To achieve high levels of stereocontrol, catalytic stereoselective methods have been developed. A notable example is the use of a silver(I)/Brønsted acid relay catalysis system. acs.orgacs.orgthieme-connect.com This elegant cascade reaction involves a silver(I)-catalyzed alkyne cycloisomerization and an oxa-[4+2] cycloaddition to generate a key oxonium intermediate. acs.orgacs.org This intermediate then undergoes a previously unreported 1,2-alkyl migration to form highly strained spiro-2-oxabicyclo[2.2.2]octanes with excellent yields and stereoselectivities. acs.orgacs.org This method allows for the creation of up to four new stereogenic centers with remarkable control. acs.org The reaction is performed under mild conditions and tolerates a variety of substrates, making it a valuable tool for accessing a diverse set of 2-oxabicyclo[2.2.2]octane structures. acs.orglzu.edu.cnlzu.edu.cn
Advanced Functionalization During Synthesis
Beyond the construction of the core bicyclic structure, the introduction of specific functional groups at desired positions is crucial for tailoring the properties of the final molecule.
Introduction of the Amine Moiety at C-4 Position
A key functionalization for medicinal chemistry applications is the introduction of an amine group at the C-4 position of the 2-oxabicyclo[2.2.2]octane scaffold. One straightforward method to achieve this involves the conversion of a C-4 iodo-substituted intermediate. nih.gov The iodide can be reacted with sodium azide (B81097), followed by a thorough reduction of the resulting azide with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired 4-amino alcohol. nih.gov The structure of the resulting amino alcohol has been confirmed by X-ray crystallographic analysis. nih.govresearchgate.net
Alternatively, a Curtius rearrangement can be employed. This involves the conversion of a carboxylic acid at the C-4 position to an amine. For example, a C-4 methyl acid can be subjected to a Curtius reaction to furnish the C-4 amine. nih.gov
Below is an interactive data table summarizing the synthetic methodologies for the 2-Oxabicyclo[2.2.2]octane core.
| Methodology | Key Reagents/Catalysts | Starting Material Example | Key Transformation | Advantages | Reference |
| Iodocyclization | Molecular Iodine (I2), Acetonitrile | Cyclohexane-containing alkenyl alcohol | Cyclization of an alkenyl alcohol | Scalable, versatile intermediate | nih.gov, , researchgate.net |
| Intramolecular Michael Addition | Base (e.g., LDA) | Ester with an α,β-unsaturated system | Ring formation via conjugate addition | Access to complex bicyclic systems | nih.gov, nih.gov |
| Alkylation | Not specified | Diethyl malonate | Carbon-carbon bond formation | Established method for ring construction | nih.gov |
| Ag(I)/Brønsted Acid Relay Catalysis | Ag(I) salt, Brønsted Acid | 2-Alkynylbenzaldehydes, Styrenes | Cascade cycloisomerization/cycloaddition/migration | High stereoselectivity, mild conditions | acs.org, acs.org, thieme-connect.com |
Strategies for Orthogonal Protecting Group Chemistry
In the multi-step synthesis of complex molecules like 2-oxabicyclo[2.2.2]octan-4-amine, the use of protecting groups is essential to mask reactive functional groups and ensure specific transformations occur at desired locations. organic-chemistry.org An orthogonal protecting group strategy is particularly powerful, as it allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. organic-chemistry.org This enables sequential modification of multiple functional groups within the same molecule.
For the synthesis of 2-oxabicyclo[2.2.2]octane derivatives, which may contain amino and hydroxyl functionalities, a careful selection of orthogonal protecting groups is crucial. The amino group can be protected using various carbamates, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by treatment with a base, typically piperidine (B6355638) in DMF. organic-chemistry.org This orthogonality allows for the selective deprotection and subsequent functionalization of one amine in the presence of another, or of an amine in the presence of other acid- or base-sensitive groups.
A key intermediate in the synthesis of this compound is the corresponding azide. The azide group serves as a precursor to the amine and is stable to a wide range of reaction conditions, effectively acting as a protecting group. For instance, a common route involves the synthesis of an iodo-2-oxabicyclo[2.2.2]octane intermediate, which is then converted to the corresponding azide by reaction with sodium azide. nih.gov This azide can be carried through several synthetic steps before its reduction to the primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov
The table below outlines potential orthogonal protecting group strategies applicable to the synthesis of 2-oxabicyclo[2.2.2]octane derivatives.
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To |
| Amine | Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA, HCl) | Fmoc, Azide, Allyl |
| Amine | Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Boc, Azide, Allyl |
| Amine (as precursor) | Azide (-N3) | Reduction (e.g., LiAlH4, H2/Pd) | Boc, Fmoc, Ac, TBDMS |
| Hydroxyl | Acetate (Ac) | Basic (e.g., NaOH, K2CO3) | TBDMS, Boc |
| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Acetate, Boc |
This table is generated based on general principles of orthogonal protecting group chemistry and synthetic routes described for the 2-oxabicyclo[2.2.2]octane core.
Optimization of Synthetic Scalability and Efficiency
A critical factor in the practical application of the 2-oxabicyclo[2.2.2]octane scaffold is the ability to produce it on a large scale. Research has focused on developing efficient and scalable synthetic routes. A notable advancement is a modular method that commences from a commercially available ketone. nih.govresearchgate.net This approach avoids lengthy, multi-step syntheses that were previously reported. nih.gov
The key to this scalable synthesis is an iodocyclization of a cyclohexane-containing alkenyl alcohol. nih.govenamine.net This core reaction has been optimized to be performed on a significant scale. For example, the key intermediate, an iodo-2-oxabicyclo[2.2.2]octane (Iodide 6), has been successfully synthesized on a 135-gram scale in a single batch. nih.govresearchgate.netresearchgate.net This demonstrates the robustness and scalability of the iodocyclization step.
Starting from a commercially available cyclohexanone (B45756) derivative.
Generation of an exocyclic alkene.
Formation of an alkenyl alcohol.
Iodocyclization with molecular iodine to form the 2-oxabicyclo[2.2.2]octane core. nih.gov
The table below summarizes key data regarding the scalable synthesis.
| Starting Material | Key Reaction | Intermediate | Scale | Reference |
| Commercially available ketone 7 | Iodocyclization | Iodide 6 | 135 g | nih.gov, researchgate.net |
Divergent and Convergent Synthetic Sequences for 2-Oxabicyclo[2.2.2]octane Derivatives
Both divergent and convergent strategies can be employed for the synthesis of 2-oxabicyclo[2.2.2]octane derivatives, each offering distinct advantages.
A divergent synthesis begins with a common core intermediate that is subsequently elaborated into a library of structurally related compounds. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery. The modular synthesis of the 2-oxabicyclo[2.2.2]octane core is well-suited to a divergent strategy. nih.gov The key iodo-intermediate can be functionalized at the iodine-bearing carbon, and other positions on the scaffold can be modified prior to cyclization. This allows for the creation of derivatives with one, two, or three "exit vectors" for further chemical modification. nih.govresearchgate.net For example, the reaction of the iodo-intermediate with sodium azide to form the azide precursor to this compound is one branch of a divergent synthesis. nih.gov Another branch could involve converting the iodide to an acetate, which can then be saponified and oxidized to a carboxylic acid linker. nih.gov
A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for the synthesis of highly complex molecules and can facilitate the preparation of analogues by simply changing one of the fragments. While less explicitly detailed for this compound itself, the principles of convergent synthesis are applicable. For instance, a functionalized cyclohexane (B81311) precursor could be prepared separately and then combined with another fragment in a key cyclization step. Cascade reactions, which form multiple bonds in a single operation, can be a powerful tool in convergent synthesis to rapidly construct the core structure. researchgate.net For related, though different, bicyclic systems like 1-aza-7-oxabicyclo[2.2.1]heptanes, convergent pathways have been explicitly developed, showcasing the power of this approach in assembling complex heterocyclic scaffolds. nih.gov
The table below compares the two synthetic strategies in the context of 2-oxabicyclo[2.2.2]octane derivatives.
| Strategy | Description | Advantages for 2-Oxabicyclo[2.2.2]octane Synthesis |
| Divergent | A common intermediate is used to generate a library of diverse analogues. | Efficient for creating a wide range of derivatives from a single, scalable core synthesis. Ideal for SAR studies by modifying exit vectors. nih.govresearchgate.net |
| Convergent | Fragments of the molecule are synthesized separately and then joined. | Potentially more efficient for highly complex targets. Allows for modularity in preparing analogues by swapping out different fragments before the key coupling/cyclization step. researchgate.netnih.gov |
Exploration of Chemical Reactivity and Derivatization
Reactions at the Amine Functionality of 2-Oxabicyclo[2.2.2]octan-4-amine
The primary amine group at the C-4 position is a key handle for derivatization, readily undergoing reactions typical of aliphatic amines.
The amine group of this compound can be readily acylated to form amides, alkylated to secondary or tertiary amines, and can participate in various coupling reactions. For instance, the synthesis of sulfonamides has been reported from the corresponding amine. nih.govresearchgate.net The amine can also be protected with groups like tert-butoxycarbonyl (Boc) to facilitate other transformations. nih.gov Reductive amination represents another important strategy for the functionalization of this scaffold. nih.gov
Detailed research has shown the synthesis of various derivatives through these reactions. For example, a sulfonamide was obtained in a 44% yield from the amine. nih.govresearchgate.net In a multi-step synthesis of a complex molecule, the amine was Boc-protected following an acid hydrolysis step. nih.gov
Table 1: Examples of Amidation and Related Reactions
| Reactant | Reagent(s) | Product Type | Yield (%) | Reference |
| This compound | Sulfonyl chloride | Sulfonamide | 44 | nih.govresearchgate.net |
| Amine intermediate | Boc₂O | Boc-protected amine | - | nih.gov |
While direct examples of forming nitrogen-containing heterocycles starting from this compound are not extensively detailed in the provided search results, the general reactivity of the amine functionality suggests its potential as a building block in the synthesis of more complex heterocyclic systems. The amine can act as a nucleophile in reactions designed to construct fused or appended nitrogenous rings. The synthesis of various nitrogen-containing heterocycles often involves the reaction of amines with suitable electrophiles, followed by cyclization. mdpi.com For example, the formation of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridine, an aldehyde, and an alkyne. mdpi.com
Electrophilic and Nucleophilic Transformations of the 2-Oxabicyclo[2.2.2]octane Core
The 2-oxabicyclo[2.2.2]octane framework itself can undergo a range of transformations, although the presence and nature of substituents significantly influence the reaction pathways.
The reactivity of the 2-oxabicyclo[2.2.2]octane system is influenced by the electronic and steric effects of its substituents. acs.org For instance, in Diels-Alder reactions to form such systems, the nature of the dienophile can dictate the stereochemistry (endo/exo) of the resulting adduct. mdpi.com The orientation of substituents can also direct the outcome of subsequent reactions.
The 2-oxabicyclo[2.2.2]octane skeleton can undergo ring-opening reactions under certain conditions. For example, acid-catalyzed ring-opening of related oxabicyclic systems with alcohol nucleophiles has been observed, leading to the cleavage of a C-O bond. beilstein-journals.org Rearrangements of the bicyclo[2.2.2]octane framework to the more strained bicyclo[3.2.1]octane system can occur under radical conditions, with the product distribution being influenced by the stability of the radical intermediates. escholarship.org In some cases, the Diels-Alder reaction intended to form the 2-oxabicyclo[2.2.2]octene system can lead to the rearranged 6-oxabicyclo[3.2.1]octane core. nih.gov
Table 2: Examples of Ring-Opening and Rearrangement Reactions
| Starting Material | Conditions | Product Type | Reference |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Acid catalyst, alcohol nucleophile | Ring-opened product (C-O cleavage) | beilstein-journals.org |
| 4-Substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters | Radical-generating conditions | Bicyclo[3.2.1]oct-6-en-2-yl radical | escholarship.org |
| Endocyclic alkene (iodocyclization) | I₂/NaHCO₃ | 6-Oxabicyclo[3.2.1]octane | nih.gov |
Oxidative and Reductive Manipulations
Oxidation and reduction reactions provide further avenues for the functionalization of the 2-oxabicyclo[2.2.2]octane scaffold and its derivatives.
The amine group can be involved in oxidative processes, and other functional groups introduced onto the scaffold can be manipulated through oxidation or reduction. For example, an intermediate sulfide (B99878) was oxidized to a sulfone in a two-step synthesis. nih.govresearchgate.net Alcohols on the bicyclic frame can be oxidized to the corresponding ketones. rsc.org Conversely, reductions of various functional groups are also key transformations. For instance, an azide (B81097) can be reduced to form the amine, and a nitrile group can be reduced to an aldehyde. nih.govgoogle.com Lithium aluminum hydride has been used for the reduction of esters and azides on this scaffold. nih.govresearchgate.net
Table 3: Examples of Oxidative and Reductive Reactions
| Substrate | Reagent(s) | Transformation | Product | Reference |
| Intermediate sulfide | Oxidizing agent | Oxidation | Sulfone | nih.govresearchgate.net |
| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ol | Chromic acid | Oxidation | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one | rsc.org |
| Iodide derivative | Sodium azide, then reduction | Azide formation and reduction | Amine | nih.gov |
| Nitrile derivative | DIBAL-H | Reduction | Aldehyde | google.com |
| Ester derivative | LiAlH₄ | Reduction | Alcohol | nih.gov |
| Azide derivative | LiAlH₄ | Reduction | Amine | researchgate.net |
Mechanistic Investigations of Complex Reaction Cascades
Detailed mechanistic studies on complex reaction cascades involving this compound are not extensively documented in publicly available scientific literature. While the synthesis of this and related bicyclic amines has been reported, the subsequent elaboration of this specific amine in multi-step, one-pot transformations with detailed mechanistic elucidation is an area that requires further exploration.
General principles of cascade reactions involving amines suggest that this compound could participate in a variety of mechanistically distinct sequences. These could include, but are not limited to:
Iminium Ion-Mediated Cascades: The amine could be converted to a reactive iminium ion, which can then be attacked by a nucleophile. If the initial substrate contains other reactive functionalities, this could trigger a cascade of intramolecular reactions.
Enamine-Catalyzed Cascades: In the presence of a suitable carbonyl compound, the secondary amine derived from this compound could form an enamine, a key intermediate in many organocatalytic cascade reactions.
Radical-Based Cascades: The amine could be transformed into a nitrogen-centered radical, which could then participate in a series of intramolecular additions or rearrangements.
To illustrate the potential for such investigations, one can consider hypothetical reaction cascades and the type of data that would be necessary for a thorough mechanistic study.
Hypothetical Reaction Cascade and Data for Mechanistic Investigation:
Let us envision a hypothetical cascade reaction where this compound reacts with an α,β-unsaturated aldehyde. A plausible sequence could involve an initial Michael addition, followed by an intramolecular aldol (B89426) reaction to form a new polycyclic system.
A detailed mechanistic investigation of such a cascade would necessitate the following:
Identification of Intermediates: Spectroscopic techniques such as in-situ NMR or low-temperature mass spectrometry could be employed to detect and characterize transient intermediates.
Isotope Labeling Studies: Using deuterated substrates or reagents can help to elucidate bond-forming and bond-breaking steps in the mechanism.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the stereochemical outcome.
The data gathered from such studies could be compiled into tables to provide a clear overview of the research findings.
Table 1: Hypothetical Kinetic Data for a Cascade Reaction
| Entry | Reactant Concentration (mol/L) | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 5 | 25 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 5 | 25 | 2.5 x 10⁻⁴ |
| 3 | 0.1 | 10 | 25 | 2.3 x 10⁻⁴ |
| 4 | 0.1 | 5 | 40 | 4.8 x 10⁻⁴ |
Table 2: Hypothetical Isotope Effect Data
| Reactant | Rate Constant (k) | Isotope Effect (kH/kD) |
| Non-deuterated | 1.5 x 10⁻³ s⁻¹ | 2.1 |
| α-deuterated | 7.1 x 10⁻⁴ s⁻¹ |
Table 3: Hypothetical DFT Calculation Results
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1 | Michael Addition TS | +15.2 |
| 2 | Michael Adduct | -5.8 |
| 3 | Aldol Reaction TS | +22.5 |
| 4 | Final Product | -18.3 |
It is crucial to reiterate that the above tables are based on a hypothetical scenario. As of the current state of research, there is a notable absence of published studies that provide this level of mechanistic detail for complex reaction cascades specifically involving this compound. The development of such investigations will be a significant step forward in harnessing the full synthetic potential of this intriguing bicyclic amine.
In Depth Structural and Conformational Analysis
Advanced Spectroscopic Characterization (Beyond Basic Identification)
While basic spectroscopic data for 2-Oxabicyclo[2.2.2]octan-4-amine may be found in commercial compound listings, a comprehensive, advanced spectroscopic analysis is not yet available in published literature. However, based on the known characteristics of the 2-oxabicyclo[2.2.2]octane ring system and its derivatives, we can infer the expected outcomes of such studies.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Stereochemistry
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its connectivity.
In a hypothetical ¹H-¹H COSY spectrum, correlations would be expected between the bridgehead proton and the adjacent methylene (B1212753) protons. The rigid nature of the bicyclic system would lead to distinct and predictable through-bond coupling constants (J-couplings). For instance, the coupling between the bridgehead proton and the protons on the ethano bridges would provide information about their dihedral angles, aiding in conformational assessment.
An HSQC spectrum would link each proton to its directly attached carbon atom. The chemical shifts of the carbon atoms would be influenced by their proximity to the electronegative oxygen and nitrogen atoms. The bridgehead carbon adjacent to the oxygen would exhibit a characteristic downfield shift.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly valuable for determining the stereochemistry, specifically the relative orientation of the amino group. Through-space correlations between the protons of the amino group and specific protons on the bicyclic framework would differentiate between the exo and endo isomers, if applicable.
Vibrational and Electronic Spectroscopy for Structural Insights
Electronic spectroscopy, specifically UV-Vis spectroscopy, is used to study electronic transitions within a molecule. As this compound is a saturated aliphatic amine and ether, it is not expected to have significant absorption in the near-UV or visible range, as it lacks chromophores with π-electron systems. Any observed absorption would likely be due to n → σ* transitions at very short wavelengths (below 200 nm).
X-ray Crystallographic Studies of this compound and its Crystalline Derivativesresearchgate.netnih.govresearchgate.netmdpi.com
While a specific crystal structure for this compound has not been reported in the crystallographic literature, extensive X-ray diffraction studies have been conducted on its derivatives. nih.govresearchgate.netmdpi.com These studies provide a solid foundation for understanding the key structural features that would be anticipated in the parent amine.
Determination of Absolute Configuration
X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. For derivatives of this compound that are enantiomerically pure, anomalous dispersion techniques can be employed to establish the absolute stereochemistry at the chiral centers. The rigid bicyclic structure often leads to well-defined crystalline lattices, facilitating high-quality diffraction data necessary for such determinations. For instance, in studies of brominated derivatives of 2-oxabicyclo[2.2.2]octan-6-imine, X-ray analysis was crucial in establishing their absolute configurations. nih.govsigmaaldrich.com
Analysis of Intramolecular Interactions and Packing Arrangements
The crystal packing of 2-oxabicyclo[2.2.2]octane derivatives is governed by a variety of intermolecular forces. In the case of this compound, the primary amine group would be expected to be a key player in directing the supramolecular assembly through hydrogen bonding. N-H···O and N-H···N hydrogen bonds would likely be prominent features in its crystal structure, connecting neighboring molecules into chains, sheets, or more complex three-dimensional networks.
The analysis of intramolecular interactions in derivatives reveals the geometric constraints imposed by the bicyclic system. The distances and angles between substituents and the ring framework are often very similar across a range of derivatives, highlighting the rigidity of the scaffold. nih.govresearchgate.net
Conformational Landscape and Dynamics of the Bridged Oxabicyclic Ring System
The 2-oxabicyclo[2.2.2]octane ring system is conformationally restrained due to its bridged nature. Unlike simple cyclohexanes that readily undergo chair-flipping, this bicyclic system is locked into a more rigid arrangement. The most stable conformation is typically a distorted boat or a twist-boat conformation for the individual oxane rings that make up the bicyclic structure. ebi.ac.uk
Computational studies and experimental data from X-ray crystallography on various derivatives have shown that the bicyclic core largely maintains its shape, with minor distortions depending on the nature and position of the substituents. nih.govresearchgate.net The presence of the bridgehead oxygen atom influences the bond lengths and angles within the cage-like structure.
The conformational dynamics of the 2-oxabicyclo[2.2.2]octane system are therefore limited to low-energy vibrations and slight torsional movements of the ethano bridges. The substituent at the C4 position, in this case, the amino group, will have its own rotational freedom around the C-N bond. The preferred orientation of the amino group will be influenced by steric interactions with the bicyclic framework and any intramolecular hydrogen bonding that may occur. Molecular dynamics simulations could provide a more detailed picture of the conformational preferences and the energy barriers between different rotamers of the amino group. researchgate.net
Preferred Conformations and Energy Minima
The 2-oxabicyclo[2.2.2]octane core is inherently rigid, a characteristic feature of bicyclo[2.2.2]octane systems. This rigidity severely limits the conformational freedom of the molecule. The preferred conformation of this compound is a twisted-boat conformation, which is characteristic of the bicyclo[2.2.2]octane skeleton. In this arrangement, the three six-membered rings are forced into boat-like shapes.
The presence of the oxygen atom at the 2-position and the amino group at the 4-position (a bridgehead carbon) introduces polarity and the potential for intramolecular interactions. However, due to the rigid nature of the scaffold, the spatial relationship between these groups is largely fixed. The amino group at the bridgehead position will have its lone pair and N-H bonds in a specific orientation relative to the rest of the molecule.
While specific computational data on the energy minima for this compound is not extensively reported in the literature, analysis of the parent bicyclo[2.2.2]octane system and related derivatives provides insight. The energy landscape is dominated by a single, deep energy well corresponding to the ground-state conformation. Any deviation from this geometry, such as through bond stretching or angle bending, would lead to a significant increase in strain energy.
Table 1: Estimated Conformational Parameters for this compound
| Parameter | Value/Description | Source/Basis |
| Dominant Conformation | Twisted-Boat | Inferred from bicyclo[2.2.2]octane scaffold |
| Dihedral Angles | Largely fixed due to bicyclic structure | General knowledge of bicyclic systems |
| Intramolecular H-bonding | Unlikely between the 4-amino group and the 2-oxa bridge due to distance and geometry | Structural analysis |
| Energy Minima | A single, well-defined global minimum | Inferred from the rigidity of the scaffold |
Conformational Fluxionality and Inversion Barriers
The conformational fluxionality of this compound is extremely limited. The bicyclic structure prevents ring flipping or the kind of pseudorotation seen in more flexible cyclic systems. The primary dynamic process of interest is the pyramidal inversion of the nitrogen atom in the amino group.
Nitrogen inversion is a process where the nitrogen atom and its three substituents move through a planar transition state, leading to an inversion of its stereochemistry. For most acyclic and simple cyclic amines, this inversion is rapid at room temperature. However, in bicyclic systems, particularly where the nitrogen is at a bridgehead or part of a strained ring, the barrier to inversion can be significantly higher.
In the case of this compound, the nitrogen of the amino group is not directly part of the bicyclic cage, which might suggest a lower inversion barrier compared to a bridgehead nitrogen atom within the ring system (as in azabicyclo[2.2.2]octane). However, the steric bulk and rigidity of the attached bicyclic framework can still influence the inversion barrier. While a specific value for the nitrogen inversion barrier of this compound is not documented, it is expected to be higher than that of a simple primary amine due to the constrained environment.
Stereochemical Implications in Derivative Synthesis and Reactivity
The rigid and chiral nature of the this compound scaffold has significant consequences for the synthesis and reactivity of its derivatives. The fixed spatial arrangement of substituents allows for a high degree of stereocontrol in chemical transformations.
The synthesis of this compound itself can be achieved through stereospecific reactions. For instance, its preparation via a Curtius reaction from the corresponding 2-oxabicyclo[2.2.2]octane-4-carboxylic acid proceeds with retention of configuration at the bridgehead carbon. nih.gov This allows for the synthesis of enantiomerically pure forms of the amine if the starting carboxylic acid is also enantiopure.
When this compound is used as a building block in the synthesis of more complex molecules, the stereochemistry of the bicyclic core directs the approach of reagents. Reactions at the amino group, such as acylation or alkylation, will lead to products with a well-defined three-dimensional structure. The bridgehead position of the amino group means that it is relatively unhindered, allowing for efficient reactions.
Recent research has highlighted the use of the 2-oxabicyclo[2.2.2]octane scaffold as a bioisostere for the phenyl ring in drug discovery. nih.govresearchgate.netnih.gov In this context, the defined stereochemistry of derivatives of this compound is crucial for ensuring specific interactions with biological targets. The rigid framework presents substituents in a predictable orientation, which can be optimized for receptor binding. For example, the incorporation of the 2-oxabicyclo[2.2.2]octane core into the drug Imatinib has been shown to improve its physicochemical properties, such as metabolic stability. nih.gov
The stability of the 2-oxabicyclo[2.2.2]octane core under various reaction conditions, including treatment with aqueous acid and base, further enhances its utility as a synthetic building block. nih.gov This robustness ensures that the stereochemical integrity of the scaffold is maintained throughout multi-step synthetic sequences.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Oxabicyclo[2.2.2]octan-4-amine at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic charge distribution.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its optimized ground state geometry.
Substituent effects on the electronic properties can also be quantified. For example, studies on 1,4-disubstituted bicyclo[2.2.2]octane derivatives have shown that the substituent effect is primarily inductive and transmitted through-space. researchgate.net The amino group, being an electron-donating group, would influence the charge distribution across the bicyclic framework.
A study on 2-oxabicyclo[2.2.2]octane-4-carboxylic acid mentions the use of DFT calculations (B3LYP/6-31G*) for predicting optimized geometries and vibrational spectra, highlighting the utility of this approach for understanding the structural characteristics of substituted 2-oxabicyclo[2.2.2]octane systems.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: As specific literature data for this exact compound is unavailable, these are representative values based on known geometries of related bicyclic systems.)
| Parameter | Predicted Value |
| C1-C7 Bond Length | ~ 1.54 Å |
| C1-O2 Bond Length | ~ 1.43 Å |
| C4-N Bond Length | ~ 1.47 Å |
| C1-C2-C3 Angle | ~ 109.5° |
| C1-O2-C3 Angle | ~ 108.0° |
| H-N-H Angle | ~ 107.0° |
While DFT is a workhorse for computational chemistry, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide more accurate benchmark data, especially for energetics. These methods are computationally more expensive and are often used for smaller molecules or to validate DFT results.
For this compound, high-level ab initio calculations could be used to obtain a highly accurate energy profile for different conformations, proton affinity of the amine group, and the energy of interaction with other molecules. Studies on related bicyclo[2.2.2]octane derivatives have utilized ab initio molecular orbital calculations to understand substituent interactions and electronic properties. rsc.orgnih.gov These calculations are crucial for developing and parameterizing more efficient computational models like force fields used in molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Exploration
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov For a seemingly rigid molecule like this compound, MD simulations can reveal subtle but important dynamic behaviors, such as the rotation of the amine group and slight puckering of the bicyclic rings.
An MD simulation of this compound would typically be performed in a solvent box (e.g., water) to mimic physiological conditions. The simulation would track the movements of all atoms over a period of nanoseconds to microseconds, providing a trajectory of the molecule's dynamics. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. A conformational analysis of kappa opioid receptor agonists incorporating an oxabicyclo[2.2.2]octane skeleton has been performed to identify active conformations, demonstrating the utility of this approach in drug design. ebi.ac.uk
In Silico Modeling of Ligand-Target Interactions (Focus on Chemical Principles of Interaction)
The true value of this compound in a biological context lies in its potential to interact with protein targets. In silico modeling, particularly molecular docking and MD simulations of the ligand-protein complex, can elucidate the chemical principles governing these interactions.
The key features of this compound for molecular recognition are:
The Protonated Amine Group: At physiological pH, the amine group will be protonated (-NH3+), making it a strong hydrogen bond donor and capable of forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket.
The Ether Oxygen: The oxygen atom in the ring is a hydrogen bond acceptor.
The Rigid Bicyclic Scaffold: The defined three-dimensional shape of the molecule can fit into specific binding pockets, providing conformational restriction that can lead to higher binding affinity and selectivity. The rigidity minimizes the entropic penalty upon binding.
In silico studies can predict how the molecule orients itself within a binding site to maximize these interactions. For instance, modeling could show the precise distances and angles of hydrogen bonds between the amine and ether groups and the protein residues. Such in silico approaches are now integral to modern drug discovery and are used to predict the potential of compounds to act as inhibitors or activators of enzymes and receptors. nih.govrsc.org
Prediction and Validation of Reaction Mechanisms and Transition States
Computational chemistry can be used to predict the pathways of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for different potential reaction pathways.
A plausible reaction for this compound is the ring-opening of the bicyclic system, which could occur under acidic or nucleophilic conditions. For example, studies on the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have been reported, providing a model for how such reactions might proceed. lnu.edu.cnrsc.orgresearchgate.net Computational modeling could predict whether the ring-opening is initiated by protonation of the ether oxygen followed by nucleophilic attack, and it could identify the most likely bond to break. The calculation of the transition state energy would provide an estimate of the reaction rate.
Analysis of Strain and Aromaticity in Related Bicyclic Systems
The bicyclo[2.2.2]octane framework possesses inherent ring strain due to the eclipsed conformations along the bridges. The introduction of a heteroatom can modulate this strain. The total strain energy of the 2-oxabicyclo[2.2.2]octane system can be calculated computationally and compared to the parent carbocyclic system. This strain energy influences the reactivity of the molecule; for instance, ring-opening reactions can be driven by the release of this strain. escholarship.org The enthalpy of polymerization of related lactones, such as 2-oxabicyclo[2.2.2]octan-3-one, has been measured and is directly related to the ring strain. researchgate.net
X-ray crystallography of substituted 2-oxabicyclo[2.2.2]octanes provides experimental data on the geometric parameters, which can be compared with computational predictions to validate the level of theory used. nih.govresearchgate.net
Aromaticity is not a feature of the saturated this compound itself. However, this bicyclic system is often used as a saturated, non-planar bioisostere for a phenyl ring in drug design. nih.gov Computational studies can quantify the extent to which the 2-oxabicyclo[2.2.2]octane scaffold can mimic the spatial and electronic properties of an aromatic ring, which is crucial for its application as a phenyl ring bioisostere.
Table 2: Comparison of Properties of a para-Substituted Phenyl Ring and the 2-Oxabicyclo[2.2.2]octane Scaffold (Data adapted from studies on bioisosteres) nih.gov
| Property | para-Substituted Phenyl Ring | 2-Oxabicyclo[2.2.2]octane |
| Geometry | Planar | 3D, Rigid |
| Exit Vectors | Collinear | Approximately Collinear |
| Lipophilicity (cLogP) | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Metabolic Stability | Often susceptible to oxidation | Generally higher |
Applications As a Pivotal Building Block in Complex Organic Synthesis
Construction of Polycyclic Architectures and Natural Product Analogues
The 2-oxabicyclo[2.2.2]octane core is increasingly recognized as a saturated bioisostere for the para-substituted phenyl ring, offering a three-dimensional alternative with improved physicochemical properties for medicinal chemistry applications. nih.govresearchgate.net This substitution allows for the construction of complex polycyclic architectures where the bicyclic unit is incorporated into larger drug molecules. For instance, replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane scaffold in the drug Imatinib has been shown to increase water solubility and enhance metabolic stability while reducing lipophilicity. nih.govresearchgate.netresearchgate.net
Utilization in Diverse Reaction Classes
The 2-oxabicyclo[2.2.2]octane skeleton is accessible through various synthetic transformations and can be further functionalized using a range of modern chemical reactions.
The Diels-Alder reaction is a cornerstone for synthesizing the 2-oxabicyclo[2.2.2]octane core. Typically, a 2H-pyran-2-one derivative serves as the diene, reacting with a suitable dienophile (an alkene) in a [4+2]-cycloaddition. chim.it This reaction forms a 2-oxabicyclo[2.2.2]oct-5-en-3-one system, which is the unsaturated precursor to the lactone of the title compound. chim.itmdpi.com
When 3-acylamino-2H-pyran-2-ones are used as dienes, the reaction can directly yield 4-acylamino-2-oxabicyclo[2.2.2]oct-5-en-3-ones, which are direct precursors to the target amine. chim.it These primary cycloadducts are sometimes stable enough to be isolated. researchgate.netarkat-usa.org However, in many cases, they undergo a facile retro-hetero-Diels-Alder reaction, eliminating carbon dioxide to form cyclohexadiene intermediates. arkat-usa.org The stability and reaction pathway are highly dependent on the substituents and reaction conditions, such as temperature and pressure. mdpi.comresearchgate.net
| Diene | Dienophile | Conditions | Product Type | Reference(s) |
| 2H-Pyran-2-one derivatives | Alkenes (e.g., vinyl ethers) | High Pressure (13-15 kbar) | 2-Oxabicyclo[2.2.2]oct-5-en-3-one adducts | mdpi.comresearchgate.netarkat-usa.org |
| 3-Acylamino-2H-pyran-2-ones | Alkenes | Thermal or High Pressure | 4-Acylamino-2-oxabicyclo[2.2.2]oct-5-en-3-ones | chim.it |
| 2H-Pyran-2-one derivatives | Alkynes | Thermal or Microwave | Benzene derivatives (via unstable diene adducts) | researchgate.netarkat-usa.org |
This table summarizes general findings on Diels-Alder reactions for the formation of the 2-oxabicyclo[2.2.2]octane skeleton.
Functionalized 2-oxabicyclo[2.2.2]octane derivatives are excellent substrates for catalytic cross-coupling reactions, enabling the introduction of diverse substituents onto the rigid scaffold. This modular approach is critical for creating libraries of compounds for applications in drug discovery and materials science. nih.gov
Research has demonstrated various successful cross-coupling strategies:
Nickel-Catalyzed Coupling: An iodo-substituted 2-oxabicyclo[2.2.2]octane has been successfully coupled with a Grignard reagent (PhMgBr) using a nickel catalyst to form a new carbon-carbon bond. nih.gov
Copper-Catalyzed Reactions: Copper catalysis has been employed in the synthesis of the oxabicyclo[2.2.2]octane skeleton itself and in subsequent functionalization. acs.orgacs.org For example, a sequence involving a copper-catalyzed three-component coupling has been used to prepare related aryl-fused azabicyclo[2.2.2]octanes. nih.gov
Palladium and Ruthenium Catalysis: Sequential catalysis using palladium (for Heck annulation) and ruthenium (for cross-metathesis) has been applied to diversify the related azabicyclo[2.2.2]octane core, demonstrating the potential for complex modifications on these types of scaffolds. nih.gov
These methods allow for precise modification at specific positions, such as the introduction of aryl groups or the attachment of linkers, highlighting the scaffold's utility as a programmable building block. nih.govnih.gov
Precursor in Polymer Chemistry: Ring-Opening Polymerization of Related Lactones (e.g., 2-Oxabicyclo[2.2.2]octan-3-one) and Stereochemical Influence on Polymer Properties
The lactone analogue of the title compound, 2-oxabicyclo[2.2.2]octan-3-one, is a key monomer for producing polyesters with unique properties through ring-opening polymerization (ROP). researchgate.net The incorporation of the rigid, cyclic structure into the polymer backbone results in polyesters with superior thermal and mechanical properties compared to their linear aliphatic counterparts. researchgate.netbohrium.com
A significant area of research is the influence of the monomer's stereochemistry on the resulting polymer's properties. The ROP of 2-oxabicyclo[2.2.2]octan-3-one can be controlled to produce polymers with specific tacticities, which in turn dictates their thermal behavior and crystallinity. researchgate.net Furthermore, these polyesters exhibit remarkable chemical recyclability. Under thermolysis conditions, they can be quantitatively depolymerized back to the pristine monomer, representing a closed-loop system that is highly desirable for a circular economy. bohrium.comnih.gov
| Catalyst/Initiator | Monomer | Resulting Polymer Properties | Research Finding | Reference(s) |
| n-Butyllithium | 2-Oxabicyclo[2.2.2]octan-3-one | Polyester with alicyclic moieties in the backbone | The polymerization proceeds readily, and the enthalpy of polymerization has been measured. | researchgate.net |
| ZnEt₂ | Bicyclic lactone from norcamphor | High molecular weight (Mₙ up to 164 kg/mol ), complete chemical recyclability | The monomer-polymer system shows both high polymerizability and high depolymerizability. | bohrium.comnih.gov |
| Yttrium complexes | Functional β-lactones | Syndio-enriched polymers (Pᵣ up to 0.87), high molar mass (Mₙ up to 86,400 g/mol ) | The stereochemistry of the polymer is controlled by the catalyst's ligand structure. rsc.org | rsc.org |
This table presents research findings on the ring-opening polymerization of bicyclic lactones, including the closely related 2-oxabicyclo[2.2.2]octan-3-one.
Design and Synthesis of Advanced Chemical Linkers and Scaffolds
The 2-oxabicyclo[2.2.2]octane framework has been strategically designed and synthesized as an advanced chemical scaffold, primarily to act as a saturated, non-planar bioisostere of the para-substituted phenyl ring. nih.govresearchgate.net This application moves beyond simple substitution, representing a sophisticated approach to scaffold design in medicinal chemistry. The key advantage lies in its ability to mimic the C1-C4 bond vector distance and substituent exit angles of a phenyl ring while offering a significantly different and often improved physicochemical profile. researchgate.net
| Property | para-Substituted Phenyl Ring | 2-Oxabicyclo[2.2.2]octane Scaffold | Advantage of Scaffold | Reference(s) |
| Geometry | Planar | 3D, Rigid | Provides access to new chemical space | nih.govresearchgate.net |
| Lipophilicity (cLogP) | Higher | Lower | Improved water solubility | nih.govresearchgate.net |
| Metabolic Stability | Prone to oxidation | Generally more stable | Reduced metabolic liabilities | nih.govresearchgate.net |
This table compares the properties of the 2-oxabicyclo[2.2.2]octane scaffold with the phenyl ring it often replaces.
The synthesis of these scaffolds often begins with a key iodocyclization step of a cyclohexane-containing alkenyl alcohol. nih.gov The resulting functionalized bicyclic core, such as an iodo- or amino-substituted derivative, can be further elaborated. Bifunctional linkers based on this scaffold have been developed, allowing it to be incorporated into bioactive molecules, connecting two different pharmacophores with a rigid, well-defined geometry. nih.gov Related oxabicyclo structures have also been developed as universal linkers for solid-phase synthesis, demonstrating the broad utility of this class of compounds as foundational chemical tools. colab.ws
Advanced Bioisosteric Applications in Chemical Design
2-Oxabicyclo[2.2.2]octane as a Saturated Bioisostere of the para-Substituted Phenyl Ring
The para-substituted phenyl ring is a fundamental component in over 500 drugs and numerous agrochemicals. researchgate.net However, the presence of multiple phenyl rings in a compound often leads to poor solubility. researchgate.net Saturated bioisosteres like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane (B1203433) have been employed to mitigate this issue, with bioactive derivatives of these scaffolds appearing in over 3,000 patents. researchgate.net
The 2-oxabicyclo[2.2.2]octane core has been strategically incorporated into the structures of well-known drugs such as Imatinib and Vorinostat (SAHA) as a substitute for the phenyl ring. dntb.gov.uaenamine.net In the case of the Imatinib analogue, this substitution led to a notable improvement in key physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity. dntb.gov.uaenamine.net For the Vorinostat analogue, the replacement resulted in a new, bioactive compound. dntb.gov.uanih.gov These findings highlight the potential of the 2-oxabicyclo[2.2.2]octane scaffold to enhance the drug-like properties of molecules. dntb.gov.ua
Rational Design Principles Based on Geometric and Electronic Criteria
The design of 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere is rooted in a careful analysis of the strengths and weaknesses of existing bioisosteres. enamine.netnih.gov The primary goal is to mimic the spatial arrangement of substituents on a para-substituted phenyl ring while improving physicochemical properties.
Crystallographic analysis reveals that the geometric parameters of 2-oxabicyclo[2.2.2]octanes closely resemble those of the para-substituted phenyl ring. nih.gov Key parameters considered are the distances between the points of substitution (r and d) and the angles of the exit vectors (φ1 and φ2), which determine the orientation of the substituents. researchgate.net In 2-oxabicyclo[2.2.2]octanes, the distance 'r' is approximately 2.6 Å, which is very similar to the corresponding distance in the para-substituted phenyl ring. nih.gov This geometric congruence ensures that the substituents on the bioisostere can maintain similar interactions with a biological target as the original phenyl-substituted compound. nih.gov
Comparative Analysis of Structural and Conformational Features with Canonical Bioisosteres (e.g., Bicyclo[1.1.1]pentane, Bicyclo[2.2.2]octane, Cubane)
While several saturated scaffolds have been utilized as phenyl ring bioisosteres, each possesses distinct advantages and disadvantages. nih.govnih.gov
Bicyclo[1.1.1]pentane (BCP) is a popular choice, but the distance between its bridgehead carbons is approximately 1.8 Å, significantly shorter than the 2.8 Å distance in a para-substituted phenyl ring. nih.gov
Bicyclo[2.2.2]octane (BCO) offers a closer C-C distance of 2.6 Å but is associated with higher lipophilicity. nih.gov
Cubane presents a suitable body diagonal distance but can be unstable in the presence of transition metals, under mechanochemical stress, or upon heating. nih.govuq.edu.au
The 2-oxabicyclo[2.2.2]octane scaffold strikes a balance, offering geometric similarity to the phenyl ring while the introduction of an oxygen atom helps to mitigate the high lipophilicity seen with BCO. nih.gov
| Scaffold | Bridgehead Distance (Å) | Key Advantages | Key Disadvantages |
| para-Substituted Phenyl Ring | ~2.8 nih.gov | Well-established, predictable electronics | Often leads to poor solubility and metabolic liabilities researchgate.net |
| Bicyclo[1.1.1]pentane (BCP) | ~1.8 nih.gov | Improves solubility and metabolic stability acs.org | Shorter bridgehead distance than phenyl ring nih.gov |
| Bicyclo[2.2.2]octane (BCO) | ~2.6 nih.gov | Geometrically similar to phenyl ring nih.gov | Higher lipophilicity nih.gov |
| Cubane | Similar to phenyl ring uq.edu.au | Rigid scaffold, mimics geometry well | Potential instability nih.govuq.edu.au |
| 2-Oxabicyclo[2.2.2]octane | ~2.6 nih.gov | Improved physicochemical properties (solubility, metabolic stability, lipophilicity) dntb.gov.uaenamine.net | Newer scaffold, synthesis can be complex |
Impact on Molecular Exit Vectors and Scaffold Presentation
The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.2]octane scaffold provides well-defined exit vectors for its substituents. researchgate.net This is a crucial aspect of its function as a bioisostere, as the precise orientation of functional groups is often critical for biological activity. By mimicking the collinear exit vectors of a para-substituted phenyl ring, the 2-oxabicyclo[2.2.2]octane core ensures that the pharmacophoric elements of a molecule are presented to the target protein in a spatially analogous manner. researchgate.netchemrxiv.org This precise positioning allows for the retention of key binding interactions while benefiting from the improved physicochemical properties of the saturated core.
Strategies for Scaffold Diversification via Bioisosteric Replacement
The application of 2-oxabicyclo[2.2.2]octane as a bioisostere opens up new avenues for scaffold diversification in drug discovery. This strategy, often termed "scaffold hopping," allows chemists to explore novel chemical space while retaining the essential biological activity of a parent compound. d-nb.info
The synthesis of functionalized 2-oxabicyclo[2.2.2]octanes is a key aspect of this diversification. nih.gov Modular synthetic methods are being developed to allow for the introduction of one, two, or three exit vectors on the scaffold, enabling the creation of analogues of mono-, para-, and even meta-substituted phenyl rings. researchgate.netresearchgate.net For instance, the iodocyclization of specific alkenyl alcohols has proven to be a key step in creating these versatile building blocks. nih.gov The resulting functionalized scaffolds can then be further elaborated through various chemical transformations, such as Ni-mediated cross-coupling and Barton decarboxylation, to generate a wide array of derivatives. nih.gov
Theoretical Considerations of Bioisosteric Equivalence
The concept of bioisosteric equivalence is not merely about geometric mimicry but also encompasses the electronic and conformational properties of the molecule. While 2-oxabicyclo[2.2.2]octane is a saturated, non-aromatic system, its rigid structure and the electronic influence of the bridgehead oxygen atom contribute to its ability to act as a successful phenyl ring surrogate.
Future Research Directions and Uncharted Territories
Development of Novel and Sustainable Synthetic Routes
The accessibility of 2-oxabicyclo[2.2.2]octan-4-amine and its derivatives is paramount for its widespread adoption. Future research will undoubtedly focus on creating more efficient, scalable, and sustainable synthetic pathways.
A significant advance has been the development of a scalable synthesis that starts from a commercially available ketone. researchgate.netnih.govresearchgate.net A key transformation in this route is an iodocyclization of a cyclohexane-containing alkenyl alcohol, which proceeds with high efficiency to construct the bicyclic core. nih.govresearchgate.netmdpi.comenamine.netnih.gov This method has proven robust, enabling the production of key iodo-intermediates on a large scale (e.g., 135 grams in a single run). researchgate.netresearchgate.net
The introduction of the crucial amine functionality at the C4 position has been achieved through a classical but effective sequence. The iodo-intermediate is first converted to an azide (B81097), which is subsequently reduced to the primary amine. nih.gov For instance, the reaction of a methyl-substituted iodo-2-oxabicyclo[2.2.2]octane with sodium azide, followed by reduction, successfully yields the corresponding amine. nih.gov
Future work will likely target the reduction of step counts, the use of greener solvents and reagents, and the development of catalytic enantioselective methods to access specific stereoisomers, which are crucial for pharmaceutical applications. Exploring enzymatic transformations or photochemistry could offer novel, sustainable alternatives to traditional methods. researchgate.net
Table 1: Key Synthetic Transformations for 2-Oxabicyclo[2.2.2]octane Scaffolds
| Starting Material | Reagents/Conditions | Product Type | Reference |
| Cyclohexane-alkenyl alcohol | I₂, Acetonitrile (B52724) | Iodo-2-oxabicyclo[2.2.2]octane | nih.govmdpi.com |
| Iodo-2-oxabicyclo[2.2.2]octane | 1. NaN₃2. LiAlH₄ | 2-Oxabicyclo[2.2.2]octan-amine | nih.gov |
| Iodo-2-oxabicyclo[2.2.2]octane | LiAlH₄ | 2-Oxabicyclo[2.2.2]octan-alcohol | nih.gov |
| 2-Oxabicyclo[2.2.2]octan-alcohol | Swern Oxidation | 2-Oxabicyclo[2.2.2]octan-aldehyde | nih.gov |
Exploration of Unconventional Reactivity and Transformations
Understanding the full scope of the reactivity of the 2-oxabicyclo[2.2.2]octane skeleton is essential for unlocking its potential. The presence of the bridgehead oxygen atom significantly influences the molecule's electronic properties and stability compared to its all-carbon analogue, bicyclo[2.2.2]octane. nih.gov Derivatives of 2-oxabicyclo[2.2.2]octane have been shown to be chemically robust, remaining stable under both acidic (1 M HCl) and basic (1 M NaOH) conditions, as well as upon heating. nih.gov
The functionalization of the scaffold has been demonstrated through a variety of transformations starting from iodo-derivatives. nih.gov These include:
Reduction: The carbon-iodine bond can be hydrogenated to yield the unsubstituted scaffold. nih.gov
Nucleophilic Substitution: As mentioned, sodium azide can displace the iodide to form an azide intermediate, a precursor to the amine. nih.gov
Reduction to Alcohols: Lithium aluminium hydride (LiAlH₄) reduction of iodo-ester derivatives provides the corresponding alcohols in high yield. nih.gov
Further Functionalization: The resulting alcohols can be transformed into other functional groups. O-mesylation followed by reaction with LiBr yields the bromide, and Swern oxidation provides the aldehyde. nih.gov
Future explorations will likely delve into more unconventional transformations. This could include C-H activation at various positions on the scaffold, ring-opening reactions under specific catalytic conditions to generate functionalized cyclohexanes, or photochemical reactions to introduce complexity. cdnsciencepub.com The reactivity of the amine in this compound itself is a rich area for investigation, paving the way for its incorporation into a vast array of amides, sulfonamides, and other nitrogen-containing structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of promising chemical entities from the laboratory to industrial production requires scalable and reproducible processes. Flow chemistry and automated synthesis platforms are poised to play a crucial role in the future development of this compound chemistry.
Continuous-flow reactors offer significant advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scale-up. acs.org While direct reports on the flow synthesis of this compound are still emerging, related systems demonstrate the potential. For instance, the photochemical synthesis of 2-oxabicyclo[2.2.2]oct-5-en-3-one in a flow system resulted in a tenfold increase in productivity compared to batch processing. Such methodologies could be adapted for key steps in the synthesis of the target amine, such as the iodocyclization or reduction steps.
Furthermore, automated platforms are already being utilized for the purification of oxabicyclo[2.2.2]octane derivatives via liquid chromatography. The integration of automated synthesis with in-line purification and analysis could dramatically accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building block combinations. acs.org The use of solid-phase synthesis, where the oxabicyclic scaffold is attached to a resin, could also facilitate the rapid generation of libraries of compounds for biological screening. colab.ws
Advanced Computational Design of Next-Generation Oxabicyclic Scaffolds
The initial development of 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere was guided by rational computational design. nih.govenamine.netnih.gov By analyzing the geometric parameters of the para-substituted phenyl ring and existing saturated bioisosteres, researchers designed the oxabicyclic scaffold to better mimic the bond distances and vector angles of its aromatic counterpart. nih.govresearchgate.netmdpi.com
Computational analysis reveals that the 2-oxabicyclo[2.2.2]octane core closely matches the geometry of a para-substituted phenyl ring. nih.govresearchgate.net The key is the collinearity of the exit vectors from the scaffold, which is critical for maintaining the biological activity of the parent molecule.
Table 2: Comparative Geometric Parameters of Bioisosteres
| Compound/Scaffold | Distance r (Å) | Distance d (Å) | Angle φ1 (°) | Angle φ2 (°) | Reference |
| para-Substituted Phenyl Ring (in Imatinib) | 4.9 | 6.1 | 179.3 | 179.3 | researchgate.net |
| Bicyclo[2.2.2]octane | 4.1 | 6.5 | 180.0 | 180.0 | researchgate.net |
| Cubane (B1203433) | 4.6 | 6.5 | 180.0 | 180.0 | researchgate.net |
| 2-Oxabicyclo[2.2.2]octane | 4.3 | 6.1 | 176.6 | 177.3 | researchgate.net |
Data derived from X-ray crystallographic analysis.
The future in this area lies in leveraging more advanced computational tools. Machine learning and artificial intelligence can be employed to screen virtual libraries of novel oxabicyclic scaffolds with diverse substitution patterns, predicting their physicochemical properties (like solubility and metabolic stability) and potential biological activity. nih.gov Quantum mechanical calculations can provide deeper insights into the reactivity and electronic properties of these scaffolds, guiding the design of new reactions and catalysts. This in silico design process will significantly reduce the experimental effort required to develop next-generation scaffolds with tailored properties for specific applications.
Role in Emerging Fields of Chemical Material Science and Supramolecular Chemistry
While the primary focus for 2-oxabicyclo[2.2.2]octane has been medicinal chemistry, its unique structural and electronic properties make it an attractive candidate for materials science and supramolecular chemistry. nih.govresearchgate.net
In materials science, bicyclic monomers can undergo ring-opening polymerization to create novel polyesters and polyethers with rigid alicyclic units in their backbones. acs.orgresearchgate.netmdpi.com The 2-oxabicyclo[2.2.2]octane core could impart enhanced thermal stability and specific mechanical properties to polymers. The amine functionality of this compound provides a handle for incorporating the scaffold into polyamides or polyurethanes, or for grafting it onto polymer surfaces to modify their properties.
In supramolecular chemistry, the rigid framework and defined exit vectors of the scaffold are ideal for constructing well-ordered, three-dimensional assemblies. The amine group can act as a hydrogen bond donor, directing the self-assembly of molecules into predictable patterns like tapes or sheets. mdpi.com Studies on the closely related 7-oxabicyclo[2.2.2]octene systems have revealed that amide derivatives form centrosymmetric hydrogen-bonded dimers and other diverse supramolecular patterns through C–H⋯O and C–H⋯π interactions. mdpi.com Similarly, derivatives of the related nitrogenous scaffold, 1,4-diazabicyclo[2.2.2]octane, have been shown to self-assemble into complex metallosupramolecular structures. nih.gov The this compound core could be used to build novel host-guest systems, molecular cages, or functional components of molecular machines.
Q & A
Q. What are the key synthetic routes for 2-Oxabicyclo[2.2.2]octan-4-amine?
The synthesis typically involves iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. A scalable method starts with commercially available ketoester derivatives, proceeds via Wittig reactions to form alkenes, and uses lithium diisopropylamide (LDA) for functionalization. For example, multigram-scale synthesis (up to 135 g) achieved a 36% yield of the core structure after column chromatography .
Q. How does the structure of this compound differ from traditional bicyclo[2.2.2]octane derivatives?
Unlike bicyclo[2.2.2]octane, the oxygen atom in the 2-oxabicyclo scaffold reduces lipophilicity (logD decreases by ~1 unit) while retaining geometric similarity to para-substituted phenyl rings. Crystallographic analysis shows a C-C distance of 2.54–2.56 Å (vs. 2.88 Å in phenyl rings) and collinear exit vectors (176–177° angles), making it a viable bioisostere .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Validates geometric parameters (e.g., bond distances, angles) .
- NMR : Confirms regiochemistry and functional group modifications (e.g., iodides, amines) .
- HRMS : Verifies molecular weight and purity .
Advanced Research Questions
Q. How does the incorporation of this compound as a bioisostere affect drug solubility and metabolic stability?
Replacing phenyl rings with this scaffold in Imatinib analogs increased water solubility by 50% and metabolic stability (t1/2 increased from 60 to 87 minutes in human liver microsomes). Reduced lipophilicity (logD: 1.8 vs. 2.6 for Imatinib) enhances bioavailability. Methodological validation includes:
- LogD measurements : Shake-flask method .
- Metabolic stability assays : Incubation with human liver microsomes and LC-MS analysis .
| Property | Imatinib | Bicyclo[2.2.2]octane Analog | 2-Oxabicyclo Analog |
|---|---|---|---|
| Water solubility (mg/mL) | 0.12 | 0.15 | 0.18 |
| logD | 2.6 | 2.7 | 1.8 |
| CLint (µL/min/mg) | 28 | 16 | 19 |
Q. What strategies mitigate synthetic challenges in scaling up this compound production?
Key strategies include:
- Solvent optimization : Use of dipolar aprotic solvents (e.g., acetonitrile) to enhance iodocyclization efficiency .
- Modular functionalization : Post-cyclization modifications (e.g., Curtius reaction for amine synthesis, Swern oxidation for aldehydes) enable diversification .
- Process scalability : Single-run production of 135 g via column chromatography and recrystallization .
Q. How do computational models predict the bioisosteric compatibility of this compound with aromatic systems?
Principal Moment of Inertia (PMI) plots and virtual libraries (5,000 compounds) confirm overlapping 3D chemical space with para-substituted phenyl rings. Methods include:
- Molecular docking : Assess binding affinity to targets like ABL1 kinase .
- DFT calculations : Compare electronic properties (e.g., pKa of carboxylic acid derivatives: 4.4 for 2-oxabicyclo vs. 4.5 for phenyl) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in bioactivity between phenyl and 2-oxabicyclo analogs?
While this compound improves physicochemical properties, it may lack bioactivity in certain targets (e.g., ABL1 kinase inhibition). Resolution strategies:
- SAR studies : Introduce substituents (e.g., sulfonamides, triazoles) to restore interactions .
- Crystallographic analysis : Compare binding modes using X-ray structures .
Methodological Best Practices
Q. What experimental protocols ensure stability of this compound derivatives?
- Storage : Stable as crystalline solids at room temperature for >1 year .
- Handling : Use inert atmospheres (N2) for acid-sensitive derivatives (e.g., aldehydes) .
Q. How to validate metabolic stability improvements in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
